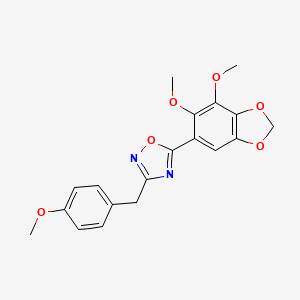
5-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound featuring a benzodioxole moiety, an oxadiazole ring, and a phenyl methyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.
Synthesis of the Oxadiazole Ring: This involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Etherification: The final step involves the etherification of the phenyl group with methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different structures.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions due to its unique structure.
Medicine
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)
- 4,7-Dimethoxy-5-methyl-1,3-benzodioxole
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
Uniqueness
4-{[5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PHENYL METHYL ETHER is unique due to the combination of its benzodioxole and oxadiazole moieties, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C19H18N2O6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H18N2O6/c1-22-12-6-4-11(5-7-12)8-15-20-19(27-21-15)13-9-14-17(26-10-25-14)18(24-3)16(13)23-2/h4-7,9H,8,10H2,1-3H3 |
InChI Key |
ZMEYJSYIYPTQHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC4=C(C(=C3OC)OC)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















